molecular formula C13H14N6O2 B2795144 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide CAS No. 1396855-73-4

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

Cat. No. B2795144
CAS RN: 1396855-73-4
M. Wt: 286.295
InChI Key: BFKBRFXERYUMFO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely be influenced by the presence of the acetamido, cyclopropyl, and tetrazole groups. For instance, the acetamido group might undergo hydrolysis to form a carboxylic acid and an amine . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions. The tetrazole group might participate in reactions with electrophiles due to the presence of multiple nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features suggest potential pharmaceutical applications. Researchers have explored its role in drug design due to its unique tetrazole ring and amide functional groups. Some specific areas of interest include:

    Analgesics and Antipyretics: The compound’s acetamido group resembles paracetamol (acetaminophen), a widely used antipyretic and analgesic . Investigating its pharmacological properties could lead to novel pain-relieving medications.

Catalysis and Green Chemistry

Recent studies have investigated supported bimetallic catalysts for environmental applications. While not directly related to this specific compound, similar structures have been explored for catalytic purposes. For instance:

Future Directions

The future directions for research on “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely depend on its intended application. If it is intended to be a pharmaceutical compound, further studies would be needed to evaluate its efficacy, pharmacokinetics, and toxicity. If it is intended for use in materials science or another field, different types of studies would be appropriate .

properties

IUPAC Name

2-(4-acetamidophenyl)-N-cyclopropyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8(20)14-9-4-6-11(7-5-9)19-17-12(16-18-19)13(21)15-10-2-3-10/h4-7,10H,2-3H2,1H3,(H,14,20)(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKBRFXERYUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

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